molecular formula C4H5N3O3 B2417466 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid CAS No. 186044-13-3

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid

Cat. No.: B2417466
CAS No.: 186044-13-3
M. Wt: 143.102
InChI Key: KUURKRCUNDGXDG-UHFFFAOYSA-N
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Description

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid is a heterocyclic organic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable subject for research and development.

Mechanism of Action

Target of Action

Oxadiazole derivatives have been known to interact with a variety of biological targets .

Mode of Action

It’s worth noting that oxadiazoles, in general, are known for their versatility in drug discovery due to their hydrogen bond acceptor properties . This allows them to interact effectively with various biological targets.

Biochemical Pathways

Oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that they may interact with biochemical pathways related to these biological processes.

Pharmacokinetics

The compound has a molecular weight of 184156, a density of 18±01 g/cm3, and a LogP value of 066 . These properties can influence its pharmacokinetics, including its absorption and distribution within the body, its metabolism, and its rate of excretion.

Result of Action

Oxadiazole derivatives have been reported to possess a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

Factors such as ph can influence the yield of similar compounds , suggesting that environmental conditions could potentially affect the action of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to form the oxadiazole ring . The reaction is often carried out in the presence of a base such as TBAF (tetra-n-butylammonium fluoride) in THF (tetrahydrofuran) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The amino group on the oxadiazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can produce a variety of amino-substituted oxadiazoles .

Scientific Research Applications

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, antiplasmodial, and anticancer activities, along with structure-activity relationships (SAR) that elucidate its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features an oxadiazole ring substituted with an amino group and an acetic acid moiety. This configuration is crucial for its biological activity.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, modifications in the oxadiazole structure have led to compounds with potent activity against various pathogens, including Staphylococcus aureus and multidrug-resistant strains of Enterococcus faecium .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
15eC. difficile3 μg/mL
26aE. faecium8 μg/mL
21Staphylococcus aureus4 μg/mL

Antiplasmodial Activity

The compound also shows promise in antimalarial applications. Studies have identified that certain oxadiazole derivatives exhibit high selectivity and potency against Plasmodium falciparum, the causative agent of malaria. For example, a derivative with a specific substitution pattern demonstrated an IC50 value of 0.034 µM against the chloroquine-sensitive strain .

Table 2: Antiplasmodial Activity of Selected Compounds

CompoundStrainIC50 (µM)Selectivity Index
51P. falciparum NF540.0341526
21P. falciparum0.0451200

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds derived from this scaffold have shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), colorectal cancer (HCT-116), and leukemia cells .

Table 3: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
5aMCF-735.58
10cHCT-1165.55
9bHePG-21.82

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of oxadiazole derivatives. Modifications at various positions on the oxadiazole ring can significantly influence potency and selectivity:

  • Substitution Patterns : The nature of substituents at the 4-position of the oxadiazole ring has been shown to affect both antimicrobial and anticancer activities.
  • Linker Flexibility : Variations in linker length and flexibility between functional groups can enhance or reduce activity against specific pathogens .
  • Functional Group Modifications : The presence of electron-withdrawing or electron-donating groups can alter the lipophilicity and solubility, impacting bioavailability .

Case Studies

Several studies have explored the effects of modifying the oxadiazole scaffold:

  • A study on a series of new compounds indicated that specific substitutions led to enhanced activity against C. difficile while maintaining low cytotoxicity in normal cells .
  • Another investigation demonstrated that certain analogs showed potent inhibition of topoisomerase I, suggesting a mechanism for their anticancer effects .

Properties

IUPAC Name

2-(4-amino-1,2,5-oxadiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c5-4-2(1-3(8)9)6-10-7-4/h1H2,(H2,5,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUURKRCUNDGXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NON=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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